

An In-depth Technical Guide to the Synthesis of Dacemazine

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Compound of Interest

Compound Name: Dacemazine

Cat. No.: B1669749

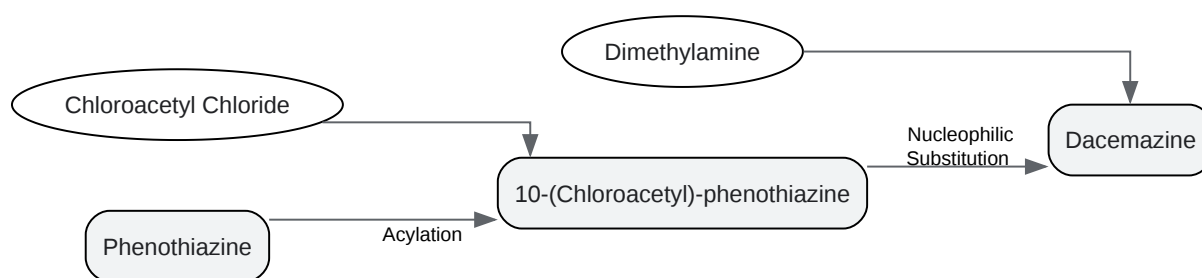
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of **dacemazine**, a phenothiazine derivative. The document outlines the synthetic pathway, starting materials, experimental protocols, and characterization data for the key compounds involved.

Overview of the Synthetic Pathway

Dacemazine is synthesized through a two-step process commencing with the acylation of phenothiazine, followed by a nucleophilic substitution. The synthesis pathway is illustrated below.



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Caption: Synthetic pathway of **Dacemazine**.

The initial step involves the reaction of phenothiazine with chloroacetyl chloride to yield the intermediate, 10-(chloroacetyl)-phenothiazine. Subsequently, this intermediate undergoes a reaction with dimethylamine to produce the final product, **dacemazine**.

Starting Materials

The primary starting materials for the synthesis of **dacemazine** are:

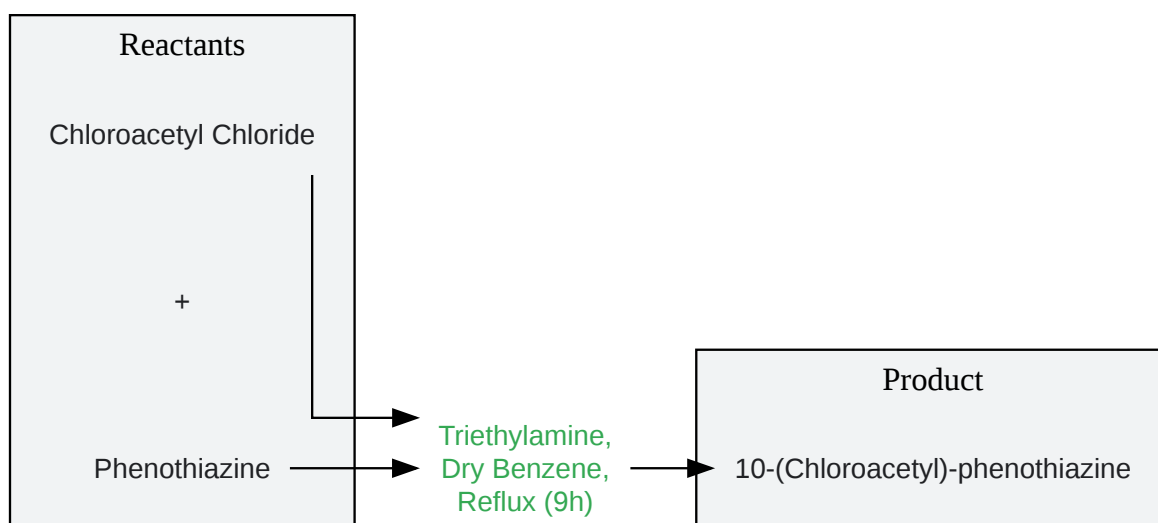
Starting Material	Chemical Formula	Molecular Weight (g/mol)
Phenothiazine	C ₁₂ H ₉ NS	199.28
Chloroacetyl Chloride	C ₂ H ₂ Cl ₂ O	112.94
Dimethylamine	C ₂ H ₇ N	45.08

Experimental Protocols

Synthesis of 10-(Chloroacetyl)-phenothiazine (Intermediate)

This procedure details the acylation of phenothiazine.

Reaction:



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Caption: Acylation of Phenothiazine.

Procedure:

- In a reaction vessel, dissolve 0.01 mol of phenothiazine in 20 mL of dry benzene.
- In a separate funnel, prepare a solution of 0.01 mol of chloroacetyl chloride in 10 mL of dry benzene containing 1 mL of triethylamine.
- Add the chloroacetyl chloride solution dropwise to the phenothiazine solution with continuous stirring.
- After the addition is complete, reflux the reaction mixture on a water bath for 9 hours.
- Following reflux, distill off the solvent to obtain a residue.
- Wash the residue with a 5% sodium bicarbonate solution to neutralize and remove any acidic impurities.
- The resulting crude product can be purified by recrystallization from ethanol.

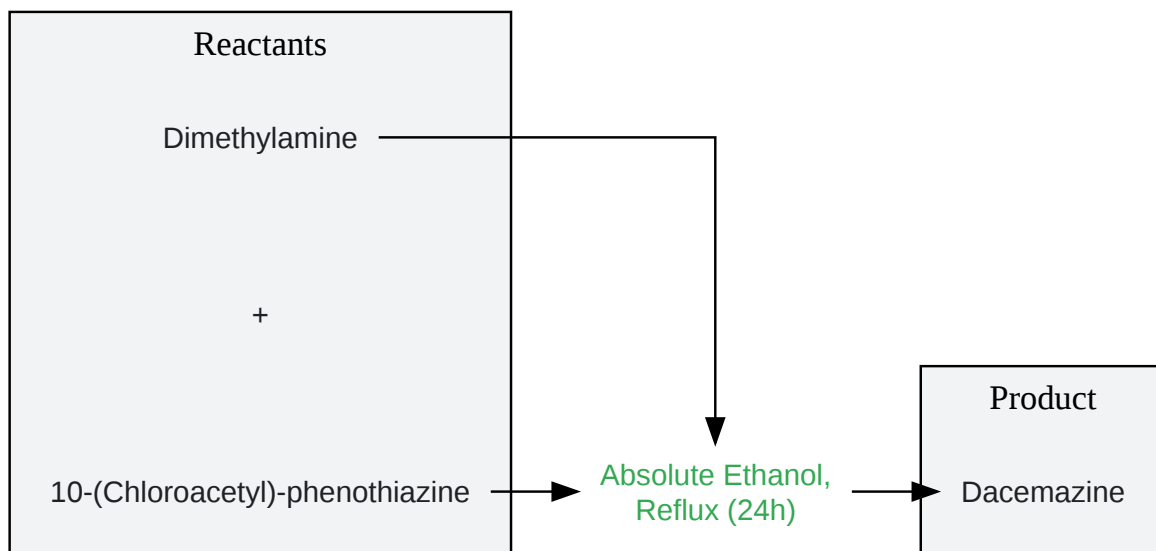
Quantitative Data:

Product	Yield	Melting Point (°C)
10-(Chloroacetyl)-phenothiazine	75%	109-110

Synthesis of Dacemazine

This section describes the nucleophilic substitution reaction to form **dacemazine**.

Reaction:



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Caption: Synthesis of **Dacemazine** from the intermediate.

Procedure:

- Dissolve 10-(chloroacetyl)-phenothiazine in absolute ethanol.
- Add an appropriate amount of dimethylamine to the solution.
- Reflux the reaction mixture for 24 hours.[1]
- After cooling, the product can be isolated and purified using standard techniques.

Characterization Data

10-(Chloroacetyl)-phenothiazine

Analysis	Data
Infrared (IR)	A strong absorption band corresponding to the carbonyl (C=O) group is expected around 1694 cm^{-1} .
Nuclear Magnetic Resonance (NMR)	The ^1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenothiazine ring and a singlet for the methylene ($-\text{CH}_2-$) protons adjacent to the carbonyl group.

Dacemazine

Analysis	Data
Molecular Formula	$\text{C}_{16}\text{H}_{16}\text{N}_2\text{OS}$
Molar Mass	284.38 g/mol

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References

- 1. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
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